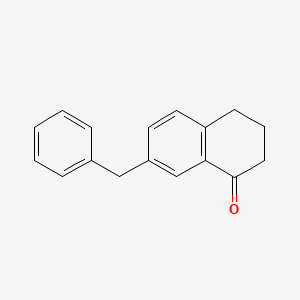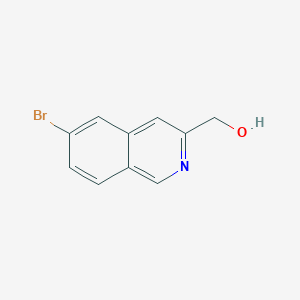
5-Anilinoquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenylamino)quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The structure of 5-(Phenylamino)quinolin-8-ol consists of a quinoline ring system substituted with a phenylamino group at the 5-position and a hydroxyl group at the 8-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylamino)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with aniline or its derivatives. One common method is the azo coupling reaction, where 8-hydroxyquinoline is reacted with 4-(phenyldiazenyl)benzenediazonium chloride in a basic medium . The reaction conditions often include the use of solvents such as chloroform or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for 5-(Phenylamino)quinolin-8-ol may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Phenylamino)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The phenylamino group can be reduced to form corresponding amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinone derivatives, while reduction of the phenylamino group may yield amine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-(Phenylamino)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to chelate metal ions, disrupting essential metal-dependent enzymes in pathogens . In cancer research, the compound may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 5-(Phenylamino)quinolin-8-ol include:
- 8-Hydroxyquinoline
- 5-(Morpholin-4-ylmethyl)quinolin-8-ol
- 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol
- 7-(4-Nitrophenylamino)phenylmethylquinolin-8-ol
Uniqueness
5-(Phenylamino)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenylamino and hydroxyl groups allows for diverse reactivity and potential applications in various fields. Its ability to form stable metal complexes and exhibit significant biological activities makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60093-42-7 |
|---|---|
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
5-anilinoquinolin-8-ol |
InChI |
InChI=1S/C15H12N2O/c18-14-9-8-13(12-7-4-10-16-15(12)14)17-11-5-2-1-3-6-11/h1-10,17-18H |
Clave InChI |
VCWFGMRKMRNTRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C3C=CC=NC3=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)

![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)






